1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZSGGCQNYKRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable phenyl precursor to introduce the bromophenyl group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. Finally, the carboxylic acid group is introduced through oxidation reactions or carboxylation of intermediate compounds.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives, and the carboxylic acid group can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and coupling catalysts (e.g., palladium complexes). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure enables the introduction of specific functionalities that can enhance pharmacological properties:
- Anticancer Agents : Research has indicated that derivatives of pyrazole compounds exhibit anticancer activity. The presence of the trifluoromethyl group is known to influence the biological activity of these compounds, making them potential candidates for developing new anticancer drugs .
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways has been explored, with studies suggesting its efficacy in reducing inflammation markers in vitro and in vivo .
Agrochemicals
The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its structural characteristics allow it to interact effectively with biological targets in pests and pathogens:
- Fungicidal Activity : Compounds similar to 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have demonstrated significant antifungal properties against various plant pathogens, making them valuable in crop protection strategies .
- Herbicidal Applications : The compound can be modified to enhance selectivity towards specific weed species while minimizing impact on crops, thus improving agricultural yield and sustainability.
Case Study 1: Synthesis of Anticancer Compounds
A study focused on synthesizing novel pyrazole derivatives from 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrated its potential as a starting material for anticancer agents. The synthesized derivatives exhibited selective cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Development of Antifungal Agents
In another research project, the compound was used as a precursor to create a series of antifungal agents through structural modifications. The resulting compounds were tested against several fungal strains, showing promising results that surpassed conventional fungicides in efficacy while exhibiting lower toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Insights :
- Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions .
- Aromatic ring type (phenyl vs. pyridinyl) alters solubility and binding affinity. Pyridinyl analogs may exhibit better bioavailability due to nitrogen’s hydrogen-bonding capacity .
Analogs with Modified Core Structures
Key Insights :
Biological Activity
1-(3-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step processes that can be optimized using microwave-assisted techniques. These methods significantly reduce reaction times and improve yields compared to traditional synthesis methods .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell types, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and disruption of microtubule assembly .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis, enhances caspase-3 |
| 10c | HepG2 | 2.5 | Microtubule destabilization |
| 7h | Various cancers | 10.0 | Apoptosis induction |
The biological activity of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is attributed to several mechanisms:
- Microtubule Disruption : The compound has been shown to inhibit microtubule assembly, which is critical for cell division and proliferation.
- Apoptosis Induction : It enhances caspase-3 activity, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Some studies have indicated that certain derivatives can cause cell cycle arrest at specific phases, preventing further proliferation .
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives against breast cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly influenced anticancer activity. For instance, compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .
Example Case Study
In a comparative analysis, three compounds derived from the pyrazole scaffold were tested for their effects on MDA-MB-231 cells:
- Compound 7d : Induced significant morphological changes and increased apoptosis markers at concentrations as low as 1 µM.
- Compound 10c : Demonstrated effective microtubule destabilization at concentrations around 10 µM, confirming its potential as a therapeutic agent against breast cancer.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how do yields vary under different conditions?
Methodological Answer: The synthesis typically involves multi-step reactions:
Condensation : Reacting 3-bromophenylhydrazine with ethyl trifluoropyruvate to form the pyrazole core.
Cyclization : Using acid or base catalysis to close the pyrazole ring.
Hydrolysis : Converting the ester intermediate to the carboxylic acid using NaOH or LiOH.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The 3-bromophenyl group shows deshielded aromatic protons (δ 7.4–8.1 ppm), while the trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) confirms electronic effects .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid moiety .
- Mass Spectrometry : ESI-MS typically shows [M-H]⁻ at m/z 337 (calculated for C₁₁H₆BrF₃N₂O₂⁻).
Contradiction Alert : Discrepancies between calculated and observed molecular ions may arise from isotopic patterns of bromine (¹⁷⁹Br/⁸¹Br). Use high-resolution MS (HRMS) to resolve ambiguities .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer: X-ray diffraction (e.g., SHELXL software ) reveals:
- Bond Lengths/Angles : The pyrazole ring exhibits bond lengths of ~1.34 Å (N-N) and ~1.38 Å (C-N), confirming aromaticity.
- Dihedral Angles : The 3-bromophenyl and pyrazole rings form a dihedral angle of 86.7°, indicating steric hindrance .
- Disorder : Fluorine atoms in the trifluoromethyl group may show rotational disorder, requiring anisotropic refinement .
Case Study : In a related crystal structure (C₁₈H₈BrCl₂F₃N₄), the pyrazole-thiazole dihedral angle (153.5°) explained reduced bioactivity due to poor target binding .
Q. How do electronic effects of the 3-bromophenyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a directing group for Suzuki-Miyaura couplings. The meta-Br position on the phenyl ring facilitates regioselective Pd-catalyzed coupling with aryl boronic acids .
- Trifluoromethyl : Electron-withdrawing effect deactivates the pyrazole ring, slowing nucleophilic substitution but enhancing stability in acidic conditions.
Optimization Strategy : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 90°C for 24 hours to achieve >80% coupling efficiency .
Q. What strategies address low yields in large-scale synthesis of this compound?
Methodological Answer:
Q. How does this compound interact with biological targets like Keap1 or Factor Xa?
Methodological Answer:
- Keap1 Inhibition : The trifluoromethyl group enhances hydrophobic interactions with Keap1’s BTB domain, while the carboxylic acid forms hydrogen bonds with Arg415 (IC₅₀ ~50 nM) .
- Factor Xa Binding : Structural analogs (e.g., razaxaban) use the pyrazole-carboxylic acid motif to chelate active-site Zn²⁺, achieving Kᵢ < 1 nM .
Mechanistic Insight : Replace the 3-bromophenyl group with an aminobenzisoxazole to improve selectivity (>1000-fold vs. trypsin) .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Calculation : The XLogP3 value (~2.4) predicts moderate lipophilicity, suitable for blood-brain barrier penetration .
- ADMET Prediction : SwissADME analysis shows high gastrointestinal absorption (95%) but moderate CYP3A4 inhibition risk.
- Docking Studies : AutoDock Vina models suggest the carboxylic acid binds to polar residues (e.g., Asp189 in thrombin), guiding lead optimization .
Q. What contradictions exist in reported bioactivity data, and how are they resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
